N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The primary targets of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide are the kinases BRAF and VEGFR-2 . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and have shown synergistic effects on tumor progression .
Mode of Action
The compound interacts with its targets, BRAF and VEGFR-2, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways are those regulated by BRAF and VEGFR-2. BRAF is part of the MAPK/ERK pathway, which regulates cell division and differentiation. VEGFR-2 is involved in the VEGF signaling pathway, which controls angiogenesis . The inhibition of these pathways results in the suppression of tumor growth .
Result of Action
The molecular effect of the compound’s action is the inhibition of BRAF and VEGFR-2, leading to a disruption in their respective signaling pathways . On a cellular level, this results in a decrease in cell proliferation and angiogenesis, thereby suppressing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the formation of the thiadiazole ring followed by the introduction of the pentanamide group. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide include other thiadiazole derivatives such as:
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the pentanamide group. This unique structure can confer distinct biological activities and properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-8-12(18)15-14-17-16-13(19-14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGTVSGBWJALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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